Methyl 2-(3-hydroxycyclopentyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-hydroxycyclopentyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYJDPCEVAGWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective and Asymmetric Synthesis of Methyl 2 3 Hydroxycyclopentyl Acetate Stereoisomers
Enantioselective Catalysis in Hydroxycyclopentyl System Formation
The formation of the chiral hydroxycyclopentyl system with high enantiopurity is a critical step in the synthesis of Methyl 2-(3-hydroxycyclopentyl)acetate stereoisomers. Various catalytic approaches have been successfully employed to establish the desired stereochemistry at the hydroxyl-bearing carbon and adjacent stereocenters.
Chiral Oxazaborolidine-Based Catalysis for Alcohol Stereocenters
Chiral oxazaborolidine catalysts, most notably those developed by Corey, Bakshi, and Shibata (CBS), have proven to be exceptionally effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This methodology, known as the CBS reduction, is a powerful tool for establishing the stereocenter of the hydroxyl group in cyclopentanone (B42830) precursors to this compound.
The CBS reduction typically utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or catecholborane. The catalyst, derived from a chiral amino alcohol like proline, coordinates with the borane and the ketone substrate in a highly organized, chair-like transition state. This coordination directs the hydride delivery from the borane to one specific face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in high excess.
The general mechanism involves the formation of a catalyst-borane complex, which then coordinates to the ketone. The steric environment of the catalyst directs the approach of the ketone, ensuring a facial-selective hydride transfer. The high predictability and reliability of the CBS reduction have made it a widely adopted method in asymmetric synthesis.
Table 1: Examples of CBS Reduction of Cyclopentanone Derivatives
| Entry | Cyclopentanone Substrate | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 1 | 3-Oxocyclopentylacetate | (R)-CBS | BMS | (1R,3R)-3-Hydroxycyclopentylacetate | >95% |
Chiral Isothiourea Catalysis for Complex Cyclopentanes with Contiguous Stereocenters
Chiral isothioureas have emerged as powerful Lewis base catalysts for a variety of asymmetric transformations, including the synthesis of complex cyclopentane (B165970) structures with multiple contiguous stereocenters. These catalysts activate carboxylic acid derivatives, such as anhydrides and acyl chlorides, to form highly reactive acyl ammonium (B1175870) intermediates. These intermediates can then undergo a range of stereoselective reactions.
In the context of cyclopentane synthesis, chiral isothiourea catalysis can be employed in formal [3+2] cycloaddition reactions. For instance, the reaction of an activated carboxylic acid with an electron-deficient olefin can be catalyzed by a chiral isothiourea to generate a five-membered ring with excellent control over the stereochemistry of the newly formed stereocenters. The catalyst's chiral scaffold dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity.
This methodology is particularly valuable for constructing densely functionalized cyclopentanes, where the relative and absolute stereochemistry of multiple substituents can be precisely controlled in a single step.
Secondary Amine/N-Heterocyclic Carbene Cooperative Catalysis in Cyclopentanone Synthesis
A powerful strategy for the asymmetric synthesis of functionalized cyclopentanones involves the cooperative catalysis of a chiral secondary amine and an N-heterocyclic carbene (NHC). This dual catalytic system enables a one-pot cascade reaction sequence, typically a Michael addition followed by an intramolecular aldol (B89426) or benzoin (B196080) reaction, to construct the cyclopentanone ring with high enantioselectivity. nih.govacs.orgnih.govresearchgate.net
The chiral secondary amine activates an α,β-unsaturated aldehyde through the formation of a chiral iminium ion, which then undergoes a stereoselective Michael addition with a nucleophile, such as a 1,3-dicarbonyl compound. nih.govacs.orgnih.govresearchgate.net This step establishes the first stereocenter. The resulting intermediate is then activated by the NHC catalyst, which facilitates an intramolecular cyclization, forming the cyclopentanone ring and creating additional stereocenters with high diastereoselectivity. nih.govacs.orgnih.govresearchgate.net The compatibility of the two catalysts is crucial for the success of this one-pot process. researchgate.net
This cooperative approach allows for the rapid assembly of complex cyclopentanone structures from simple starting materials in a highly enantioselective manner, providing valuable precursors for the synthesis of this compound stereoisomers. nih.govacs.orgnih.govresearchgate.netresearchgate.net
Diastereoselective Control in Cyclopentyl Moiety Functionalization
Once a chiral cyclopentyl scaffold is established, further functionalization of the ring must be conducted with high diastereoselectivity to generate the desired stereoisomer of this compound. The existing stereocenters on the ring can direct the approach of reagents, a phenomenon known as substrate-controlled diastereoselection.
Common strategies to achieve high diastereoselectivity include:
Directed Hydrogenation: The hydroxyl group can direct the hydrogenation of a nearby double bond from the same face of the ring, leading to a specific diastereomer.
Epoxidation and Ring Opening: Diastereoselective epoxidation of a cyclopentene (B43876) precursor, often directed by an existing allylic alcohol, followed by nucleophilic ring-opening of the epoxide, allows for the introduction of new functionalities with defined stereochemistry.
Hydroboration-Oxidation: The hydroboration of a cyclopentene derivative can proceed with high diastereoselectivity, influenced by the steric and electronic properties of the existing substituents. Subsequent oxidation provides access to diastereomerically enriched alcohols.
The choice of reagents and reaction conditions is critical to maximize the directing effect of the existing stereocenters and achieve the desired diastereomeric outcome.
Biocatalytic Approaches for Enantioselective Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, with their inherent chirality and high specificity, can catalyze a wide range of enantioselective transformations relevant to the synthesis of this compound stereoisomers.
Key biocatalytic strategies include:
Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic mixtures of alcohols or esters. For example, the enantioselective acylation of a racemic 3-hydroxycyclopentylacetate derivative can provide the desired enantiomer of the alcohol and the corresponding ester in high enantiomeric excess. nih.govresearchgate.net
Asymmetric Reduction: Ketoreductases can reduce prochiral cyclopentanone precursors with high enantioselectivity to afford the desired chiral alcohol. These enzymes often exhibit excellent chemo- and regioselectivity as well.
Enzymatic Desymmetrization: The desymmetrization of meso-compounds, such as cyclopentane-1,3-diols, using enzymes like lipases can provide access to chiral building blocks with multiple stereocenters in a single step. nih.gov This approach is highly atom-economical and can generate products with very high enantiopurity.
Hydrolytic Kinetic Resolution: Hydrolases can be employed for the enantioselective hydrolysis of racemic esters, providing access to both the chiral alcohol and the unreacted ester in enantiomerically enriched forms. researchgate.net
The mild reaction conditions and high selectivity of biocatalytic methods make them an attractive option for the synthesis of optically pure intermediates for this compound. acsgcipr.orgrsc.orgnih.gov
Table 2: Biocatalytic Approaches for Chiral Cyclopentanol (B49286) Derivatives
| Transformation | Enzyme Class | Substrate | Product | Key Advantage |
|---|---|---|---|---|
| Kinetic Resolution | Lipase | Racemic 3-hydroxycyclopentylacetate | (R)-3-hydroxycyclopentylacetate & (S)-3-acetoxycyclopentylacetate | High enantioselectivity |
| Asymmetric Reduction | Ketoreductase | 3-Oxocyclopentylacetate | (S)-3-hydroxycyclopentylacetate | Direct access to chiral alcohol |
Development of Chiral Cyclopentanoid Building Blocks
The use of pre-synthesized, enantiomerically pure cyclopentanoid building blocks, often derived from the "chiral pool" of naturally occurring molecules, is a highly effective strategy for the synthesis of complex targets like the stereoisomers of this compound. These building blocks possess one or more defined stereocenters, which can be elaborated upon to construct the final molecule.
Common chiral cyclopentanoid building blocks include:
Enantiopure Cyclopentenones: These are versatile intermediates that can undergo a variety of stereoselective transformations, such as conjugate additions and reductions, to introduce new stereocenters. nih.govacs.org Their synthesis can be achieved through various methods, including asymmetric catalysis and resolution of racemic mixtures. nih.govacs.org
Functionalized Cyclopentanols: Chiral cyclopentanols with various substitution patterns serve as excellent starting materials. thieme-connect.com Their stereocenters can direct subsequent reactions, and the hydroxyl group can be used as a handle for further functionalization.
Derivatives from the Chiral Pool: Readily available natural products like carbohydrates and terpenes can be chemically transformed into highly functionalized, enantiopure cyclopentane derivatives. bohrium.comnih.govnih.govdicp.ac.cn
This building block approach simplifies the synthetic route and often provides a reliable and efficient way to access the desired stereoisomers with high optical purity. nih.govacs.orgnih.govresearchgate.netresearchgate.netnih.govorganic-chemistry.org
C2-Symmetry Based Building Block Preparation
While a direct synthesis of this compound using a C2-symmetric building block is not extensively documented, this strategy is a powerful tool in asymmetric synthesis for establishing stereocenters. The core principle involves using a chiral molecule with a C2 axis of symmetry to induce chirality in a prochiral substrate. The inherent symmetry of the building block often simplifies the stereochemical outcome of reactions, as it reduces the number of possible diastereomeric transition states.
One conceptual approach involves the asymmetric desymmetrization of a C2-symmetric precursor, such as a meso-cyclopentane derivative. For instance, a C2-symmetric bis-ester cyclopentane derivative could undergo an enantioselective hydrolysis or reduction catalyzed by a chiral enzyme or a metal complex with a chiral ligand. This would yield a chiral intermediate with the desired stereochemistry at one or more centers, which can then be further elaborated to the target molecule.
Another strategy involves the use of C2-symmetric reagents or catalysts in reactions to construct the cyclopentane ring with the desired stereochemistry. For example, a tandem conjugate addition reaction to form a cyclopentane ring from an acyclic precursor can be mediated by a chiral lithium amide base, where the chirality of the base dictates the stereochemical outcome of the cyclization. ox.ac.uk The synthesis of (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate from dimethyl (E,E)-octa-2,6-diendioate using (R)- and (S)-lithium (α-methylbenzyl)benzylamide, respectively, demonstrates the efficacy of this approach in creating chiral cyclopentane structures. ox.ac.uk This enantioenriched intermediate could then be converted to this compound through stereoselective reduction of the double bond and the ester group, followed by the introduction of the hydroxyl group.
| Reaction Type | Chiral Influence | Potential Intermediate | Key Features |
| Enzymatic Desymmetrization | Chiral Enzyme | Chiral mono-ester cyclopentane | High enantioselectivity |
| Chiral Ligand Metal Catalysis | C2-symmetric ligand | Enantioenriched cyclopentene | Control of multiple stereocenters |
| Tandem Conjugate Addition | Chiral Lithium Amide Base | (R)- or (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate | Diastereoselective cyclization |
Cyclopentanol Derivatives as Chiral Building Blocks
A more direct and widely applicable approach to the synthesis of stereoisomers of this compound involves the use of chiral cyclopentanol derivatives as starting materials. These building blocks, often derived from the "chiral pool" or prepared through asymmetric synthesis, possess one or more defined stereocenters that can direct the stereochemistry of subsequent transformations. nih.gov
A common strategy begins with a chiral cyclopentenone, a versatile synthon for a variety of bioactive molecules. acs.org For example, a chiral 4-hydroxycyclopentenone can be prepared through chemoenzymatic methods, such as the lipase-catalyzed acylation of a bulky derivative of the racemic 4-hydroxycyclopentenone, to achieve high enantioselectivity. acs.org This chiral intermediate can then undergo a series of stereocontrolled reactions to introduce the acetate (B1210297) side chain and reduce the enone functionality to the desired hydroxyl group.
The synthesis of functionalized cyclopentanol frameworks can also be achieved through palladium-catalyzed enantioselective allylic alkylation. nih.gov This method allows for the creation of chiral cyclopentane structures with multiple functional groups that can be further manipulated. For instance, a brief, enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block has been reported, which provides access to the cis-1,3-cyclopentanediol fragments found in various biologically active compounds. nih.govnih.gov Such a building block could be a key precursor to this compound.
A plausible synthetic sequence starting from a chiral cyclopentanol derivative could involve the following key steps:
Protection of the existing hydroxyl group: To prevent interference in subsequent reactions.
Introduction of the acetate side chain: This can be achieved through various methods, such as the conjugate addition of a suitable nucleophile to a cyclopentenone derivative, followed by conversion to the methyl ester.
Stereoselective reduction of a ketone or alkene: To generate the desired stereoisomer of the 3-hydroxyl group. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome. For example, the reduction of a 3-oxo-cyclopentylacetate derivative with sodium borohydride (B1222165) can yield the corresponding 3-hydroxy derivative. chemicalbook.com
| Starting Material | Key Reactions | Stereocontrol Element | Resulting Stereoisomer |
| Chiral 4-hydroxycyclopentenone | Conjugate addition, Stereoselective reduction | Pre-existing stereocenter, Diastereoselective reduction | Specific diastereomer |
| Chiral hydroxymethyl-cis-1,3-cyclopentenediol | Functional group manipulation, Esterification | Multiple pre-existing stereocenters | Defined stereoisomer |
| Racemic 3-oxocyclopentylacetate | Enzymatic resolution, Stereoselective reduction | Chiral enzyme, Chiral reducing agent | Enantiomerically enriched product |
The versatility of these approaches allows for the synthesis of different stereoisomers of this compound by carefully selecting the chirality of the starting material and the reaction conditions for the stereochemistry-defining steps.
Chemical Transformations and Reactivity Profiles of Methyl 2 3 Hydroxycyclopentyl Acetate
Functional Group Interconversions at the Hydroxyl Moiety
The secondary alcohol in Methyl 2-(3-hydroxycyclopentyl)acetate is amenable to various transformations, including oxidation to a ketone and conversion into ethers and esters.
The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, Methyl 2-(3-oxocyclopentyl)acetate. This transformation is a common and crucial step in the synthesis of various cyclopentanone (B42830) derivatives. The choice of oxidizing agent is critical to ensure the selective oxidation of the alcohol without affecting the ester functionality.
A variety of oxidizing agents can be employed for this purpose, with the selection often depending on the desired reaction conditions, scale, and tolerance of other functional groups. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-chromium alternatives such as Swern oxidation (using dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base like triethylamine) and Dess-Martin periodinane.
The general transformation can be represented as follows:

Table 1: Common Oxidizing Agents for the Conversion of this compound to Methyl 2-(3-oxocyclopentyl)acetate
| Oxidizing Agent/System | Description |
| Pyridinium chlorochromate (PCC) | A milder chromium(VI) reagent, typically used in dichloromethane (B109758) (DCM). |
| Pyridinium dichromate (PDC) | Another chromium(VI) reagent, can be used in various solvents. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl or trifluoroacetic anhydride (B1165640), followed by a hindered base. It is known for its mild conditions. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that offers a non-chromium-based alternative with a simple workup. |
These oxidation reactions are fundamental in synthetic organic chemistry, providing access to the versatile ketone intermediate, which can undergo a wide array of subsequent reactions, including nucleophilic additions, alpha-functionalization, and condensation reactions.
The hydroxyl group of this compound can readily undergo esterification and etherification reactions to yield a variety of derivatives. These transformations are valuable for introducing different functional groups and modifying the molecule's physical and chemical properties.
Esterification: In the presence of an acid catalyst or a coupling agent, the hydroxyl group can react with carboxylic acids, acid anhydrides, or acyl chlorides to form a new ester linkage. For instance, reaction with acetic anhydride in the presence of a base like pyridine (B92270) or an enzyme catalyst can yield Methyl 2-(3-acetoxycyclopentyl)acetate. medcraveonline.commedcraveonline.com The choice of esterifying agent allows for the introduction of a wide range of acyl groups.
Etherification: The formation of an ether linkage at the hydroxyl position can be achieved through various methods. The Williamson ether synthesis, for example, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed dehydration or reaction with other alcohols can lead to ether formation, though these methods may be less specific.
These reactions expand the synthetic utility of this compound by allowing for the protection of the hydroxyl group or the introduction of new functionalities for further chemical manipulation.
Reactivity of the Ester Linkage
The methyl ester group in this compound is susceptible to several important transformations, including hydrolysis, transesterification, and reduction.
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. wikipedia.orglibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the hydrolysis of this compound is a reversible process that yields 2-(3-hydroxycyclopentyl)acetic acid and methanol (B129727). libretexts.orgchemistrysteps.com The mechanism is the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com It begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid. youtube.com Due to the reversible nature of this reaction, a large excess of water is typically used to drive the equilibrium towards the products. wikipedia.orgchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of the ester is an irreversible reaction that produces the carboxylate salt of 2-(3-hydroxycyclopentyl)acetic acid and methanol. wikipedia.orglibretexts.org The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group to form the carboxylic acid. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.com This process is termed saponification and is not technically catalytic as the base is consumed in the reaction. wikipedia.orgyoutube.com
Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.org
Intermolecular Transesterification: this compound can react with another alcohol in the presence of a catalyst to exchange its methyl group for the alkyl group of the reacting alcohol. wikipedia.org For example, reacting it with ethanol (B145695) in the presence of an acid or base catalyst would yield Ethyl 2-(3-hydroxycyclopentyl)acetate and methanol. To favor the formation of the new ester, the alcohol reactant is often used in large excess as a solvent. masterorganicchemistry.com
Intramolecular Transesterification (Lactonization): The presence of both a hydroxyl and an ester group within the same molecule allows for the possibility of an intramolecular transesterification, leading to the formation of a cyclic ester, known as a lactone. masterorganicchemistry.com Under appropriate conditions, typically with acid or base catalysis, the hydroxyl group can attack the ester's carbonyl carbon. This can lead to the formation of a bicyclic lactone. The feasibility and yield of this reaction depend on the stereochemistry of the molecule and the stability of the resulting ring system.
The ester functionality of this compound can be reduced to a primary alcohol, yielding 2-(3-hydroxycyclopentyl)ethan-1-ol. Strong reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones. ucalgary.ca
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. ucalgary.cachemistrysteps.comlibretexts.orgjove.comorgoreview.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde. libretexts.orgjove.comorgoreview.com This aldehyde is then rapidly reduced by another equivalent of the hydride to the corresponding primary alcohol. libretexts.orgjove.comorgoreview.com Typically, an excess of the reducing agent is used to ensure the complete reduction of both the initial ester and the intermediate aldehyde. chemistrysteps.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. ucalgary.calibretexts.orgorgoreview.com
The reduction of the ester provides a route to diol products, which can be valuable intermediates in the synthesis of more complex molecules.
Nucleophilic Acyl Substitution Reactions
The ester functional group in this compound is a primary site for nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups. These reactions proceed through a characteristic tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon, followed by the departure of the methoxy (B1213986) leaving group. mdpi.com The reactivity of the ester is influenced by both steric and electronic factors.
Common nucleophilic acyl substitution reactions involving this compound include hydrolysis, transesterification, and amidation.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-hydroxycyclopentyl)acetic acid, under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. masterorganicchemistry.com Base-catalyzed hydrolysis, often referred to as saponification, proceeds by the attack of a hydroxide ion on the carbonyl carbon. youtube.com While generally efficient, this process can be complicated by the formation of byproducts under harsh conditions. nih.gov
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comgoogle.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com This method is particularly useful for introducing different alkyl or aryl groups to the ester moiety, thereby modifying the compound's physical and biological properties. kyoto-u.ac.jpunipa.itfigshare.com
Amidation: Reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide. This transformation can be achieved directly, often requiring elevated temperatures, or can be facilitated by catalysts such as iron(III) chloride. mdpi.comrsc.org The resulting amides are generally more stable than the parent ester and are important functional groups in many pharmaceutical compounds.
Interactive Data Table: Nucleophilic Acyl Substitution Reactions of this compound Analogs
| Reaction Type | Nucleophile | Product | Catalyst | Conditions | Reference |
| Hydrolysis | H₂O | 2-(3-hydroxycyclopentyl)acetic acid | H⁺ or OH⁻ | Aqueous | youtube.com |
| Transesterification | R'OH | 2-(3-hydroxycyclopentyl)acetate (R' ester) | Acid or Base | Excess R'OH | masterorganicchemistry.com |
| Amidation | R'R''NH | N,N-R',R''-2-(3-hydroxycyclopentyl)acetamide | Heat or Lewis Acid | Varies | mdpi.com |
Cyclopentyl Ring Modifications and Derivatization
The cyclopentyl ring of this compound, with its hydroxyl group, offers numerous possibilities for structural modification and derivatization. These transformations are crucial for building molecular complexity and accessing a wider range of chemical space.
Oxidation of the Hydroxyl Group: The secondary alcohol on the cyclopentyl ring can be oxidized to the corresponding ketone, Methyl 2-(3-oxocyclopentyl)acetate, using a variety of oxidizing agents. Common reagents for this transformation include chromium-based reagents, such as pyridinium chlorochromate (PCC), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The resulting ketone is a versatile intermediate for further functionalization, such as olefination reactions or the introduction of substituents at the α-position.
Formation of Bicyclic Structures: The bifunctional nature of this compound, containing both a hydroxyl and an ester group, allows for the synthesis of bicyclic compounds through intramolecular reactions. google.com For instance, under appropriate conditions, intramolecular cyclization can lead to the formation of bicyclic lactones. nih.gov These rigid, bicyclic scaffolds are of significant interest in medicinal chemistry. Organocatalyzed methods have also been employed for the synthesis of bicyclic systems. mdpi.com Furthermore, biotransformations using enzymes like cyclopentanol (B49286) dehydrogenase can be utilized for modifications of the cyclopentyl ring. nih.gov
Derivatization via Ring-Closing Metathesis (RCM): By introducing an additional alkenyl chain to the cyclopentyl ring, ring-closing metathesis can be employed to construct novel fused ring systems. nih.govrsc.orgwikipedia.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium-based catalysts, has been widely used in the synthesis of complex carbocyclic and heterocyclic structures. youtube.com
Interactive Data Table: Cyclopentyl Ring Modifications of 3-Hydroxycyclopentyl Derivatives
| Reaction Type | Reagent/Catalyst | Product Type | Key Feature | Reference |
| Oxidation | PCC, Swern, Dess-Martin | Cyclopentanone | Conversion of alcohol to ketone | N/A |
| Intramolecular Cyclization | Acid/Base | Bicyclic Lactone | Formation of a second ring | nih.gov |
| Ring-Closing Metathesis | Grubbs' Catalyst | Fused Carbocycle/Heterocycle | Formation of a new ring via C=C bond | wikipedia.orgorganic-chemistry.org |
Metal-Mediated Transformations Involving Cyclopentyl Organometallics
The generation of organometallic species from derivatives of this compound opens up a vast array of synthetic possibilities, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are typically mediated by transition metals such as palladium and copper.
Palladium-Catalyzed Cross-Coupling Reactions: The cyclopentyl ring can be functionalized through various palladium-catalyzed cross-coupling reactions. libretexts.org For instance, conversion of the hydroxyl group to a triflate or a halide allows for Suzuki, Stille, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups. nih.gov These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. Palladium catalysis can also be employed in C(sp³)–H activation cascades to form bicyclic structures. rsc.org Additionally, palladium-catalyzed ring-opening reactions of related cyclopropyl (B3062369) ketones have been reported. rsc.org
Copper-Catalyzed Reactions: Organocopper reagents, which can be prepared from corresponding organolithium or Grignard reagents, are valuable for conjugate addition reactions to α,β-unsaturated systems. wikipedia.org For example, the ketone derived from the oxidation of this compound can be converted to an α,β-unsaturated cyclopentenone. Subsequent conjugate addition of an organocuprate allows for the stereocontrolled introduction of a wide range of alkyl and aryl substituents. Copper catalysis is also utilized in the perarylation of cyclopentadiene (B3395910) and carbocyanation of dienes. nih.govacs.org
Interactive Data Table: Metal-Mediated Transformations on Cyclopentyl Systems
| Metal | Reaction Type | Substrate Derivative | Product Feature | Reference |
| Palladium | Suzuki Coupling | Cyclopentyl triflate/halide | Aryl/vinyl-substituted cyclopentane (B165970) | nih.gov |
| Palladium | C(sp³)–H Activation | Carboxylic acid | Bicyclic lactone | rsc.org |
| Copper | Conjugate Addition | α,β-Unsaturated cyclopentenone | 1,4-Disubstituted cyclopentanone | wikipedia.org |
| Copper | Perarylation | Cyclopentadiene | Hexaarylcyclopentadiene | nih.gov |
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation through Kinetic Studies
For instance, studies on the reaction of hydroxyl (OH) radicals with cyclopentenone derivatives, which share a cyclic structure with Methyl 2-(3-hydroxycyclopentyl)acetate, reveal complex mechanisms involving both addition and abstraction pathways. nih.gov In these investigations, rate coefficients are measured across a range of temperatures and pressures to develop potential energy surfaces. nih.gov Such studies suggest that the presence and position of functional groups, like a methyl group on the cyclopentane (B165970) ring, can significantly influence reaction rates and favor specific mechanistic pathways, such as the formation of resonance-stabilized radical products. nih.gov While direct kinetic studies on the atmospheric or synthetic reactions of this compound are not extensively documented, the principles from related molecules indicate that the hydroxyl and ester functionalities would be key sites for mechanistic transformations.
Computational Modeling of Reaction Pathways and Intermediates
Computational modeling serves as a powerful complement to experimental studies, allowing for the theoretical investigation of reaction pathways, transition states, and intermediate structures that may be difficult to observe directly. Quantum chemical calculations are employed to map out potential energy surfaces (PES), which describe the energy of a molecular system as a function of its geometry.
For atmospheric reactions, such as those involving OH radicals, computational models can predict the fate of resulting carbon-centered radicals. nih.gov These models show that radicals can react with atmospheric O2, undergo unimolecular dissociation, or isomerize through hydrogen atom transfer (HAT) pathways. nih.gov The calculated energy barriers for these different pathways help determine the most likely reaction products under specific conditions. nih.gov In the context of this compound, computational modeling could be used to predict the stability of various conformers, the likely sites of radical attack, and the energy profiles for reactions such as ester hydrolysis or oxidation of the hydroxyl group. These models provide a predictive framework for understanding its reactivity and degradation pathways.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govmdpi.com
For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different types of protons. The methoxy (B1213986) (–OCH₃) protons of the ester group would appear as a distinct singlet, while the protons on the cyclopentyl ring and the acetate (B1210297) side chain would produce more complex multiplets due to spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be a key diagnostic signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Features |
| Ester Carbonyl (C=O) | --- | ~170 - 175 | Downfield signal characteristic of an ester. |
| Hydroxyl Carbon (CH-OH) | ~3.5 - 4.5 (multiplet) | ~70 - 80 | Chemical shift influenced by the electronegative oxygen atom. |
| Methoxy Protons (-OCH₃) | ~3.6 - 3.8 (singlet) | ~50 - 55 | Sharp singlet integrating to 3 protons. |
| Acetate Methylene (-CH₂-COO) | ~2.2 - 2.6 (multiplet) | ~35 - 45 | Protons adjacent to the carbonyl group. |
| Cyclopentyl Methylene (-CH₂-) | ~1.2 - 2.0 (multiplets) | ~20 - 40 | Overlapping signals from the ring protons. |
| Hydroxyl Proton (-OH) | Variable (broad singlet) | --- | Position and shape depend on solvent and concentration. |
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display several characteristic absorption bands. A strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.info The broadness of this peak is due to hydrogen bonding. Another prominent feature would be a strong, sharp absorption peak around 1730-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ester functional group. docbrown.inforesearchgate.net Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentyl ring and methyl group would appear just below 3000 cm⁻¹. The region between 1000 and 1300 cm⁻¹ would contain C-O stretching vibrations from both the ester and the alcohol moieties. docbrown.info The unique combination of these absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive spectral signature for the compound. docbrown.info
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Ester (C=O) | C=O Stretch | 1730 - 1750 | Strong, Sharp |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Ester/Alcohol (C-O) | C-O Stretch | 1000 - 1300 | Medium to Strong |
Quantum Chemical Calculations for Property Prediction and Reactivity Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and properties of molecules. nanobioletters.com It has become a standard tool in chemistry for predicting molecular properties and analyzing chemical reactivity with high accuracy. nanobioletters.comresearchgate.net DFT calculations can be used to optimize molecular geometries, determine vibrational frequencies (for comparison with IR spectra), and calculate NMR chemical shifts. researchgate.net
For this compound, DFT studies, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p)), could be employed to predict its most stable conformation. researchgate.netnih.gov Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. researchgate.netnanobioletters.com These theoretical calculations provide deep insights that can guide and interpret experimental findings. und.eduresearchgate.net
Conformational Analysis
For substituted cyclopentanes like this compound, the substituents' nature and position significantly influence the ring's preferred conformation. The bulky methyl acetate and hydroxyl groups will preferentially occupy positions that minimize steric hindrance. In the case of a 1,3-disubstituted cyclopentane, several cis and trans isomers are possible, each with a unique conformational landscape.
Computational studies, typically employing density functional theory (DFT), are used to determine the relative energies of these different conformations. researchgate.net These calculations can identify the global energy minimum, which represents the most stable and thus most populated conformation of the molecule. The analysis would consider the various envelope and twist forms, as well as the orientation of the two substituents (axial vs. equatorial-like positions). The interplay between angle strain, torsional strain, and steric interactions involving the substituents dictates the conformational equilibrium. libretexts.org
Table 1: Key Aspects of Conformational Analysis for Substituted Cyclopentanes
| Parameter | Description | Relevance to this compound |
| Puckering Amplitude (q) | A measure of the degree of non-planarity of the cyclopentane ring. | Influences the overall shape and the relative positioning of the substituents. |
| Pseudorotation | The process by which the cyclopentane ring rapidly interconverts between different envelope and twist conformations at room temperature. researchgate.netresearchgate.net | The energy barriers between different puckered forms determine the flexibility of the molecule. |
| Substituent Orientation | The arrangement of the hydroxyl and methyl acetate groups in either pseudo-axial or pseudo-equatorial positions. | The most stable conformation will minimize steric clashes between these groups. |
| Intramolecular Interactions | Potential for hydrogen bonding between the hydroxyl group and the ester functionality. | Such interactions can significantly stabilize certain conformations. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies
While specific QSAR and pharmacophore models for this compound are not extensively documented in publicly available literature, the methodologies for such studies are well-established. patsnap.comnih.gov Given its structural similarity to prostaglandin (B15479496) analogues, which also feature a cyclopentane core, it is plausible that this compound could be investigated for similar biological activities, such as targeting prostaglandin receptors. frontiersin.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of analogues of this compound, a QSAR model would be developed by calculating various molecular descriptors.
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Description |
| Electronic | Partial charges, dipole moment | Describe the distribution of electrons in the molecule. |
| Steric | Molecular volume, surface area | Relate to the size and shape of the molecule. |
| Hydrophobic | LogP | Quantifies the molecule's lipophilicity. |
| Topological | Connectivity indices | Describe the branching and connectivity of the molecular skeleton. |
A statistical method, such as multiple linear regression, would then be used to correlate these descriptors with experimentally determined biological activity, resulting in a predictive model.
Pharmacophore modeling , on the other hand, focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. patsnap.com This approach can be either ligand-based or structure-based. In a ligand-based approach, a set of known active molecules would be superimposed to identify common features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
For this compound, a hypothetical pharmacophore model might include:
A hydrogen bond donor (the hydroxyl group).
A hydrogen bond acceptor (the carbonyl oxygen of the ester).
A hydrophobic feature (the cyclopentane ring).
This pharmacophoric model could then be used to virtually screen large chemical databases to identify other compounds with a similar arrangement of features, potentially leading to the discovery of new molecules with similar biological activities.
Green Chemistry Principles in the Synthesis and Transformation of Methyl 2 3 Hydroxycyclopentyl Acetate
Solvent Selection and Optimization for Sustainable Synthesis
Solvents are a major contributor to the waste generated in chemical manufacturing, often accounting for over 80% of the total mass in a typical synthetic transformation. wikipedia.org Consequently, the selection of environmentally benign solvents is a cornerstone of green chemistry.
In recent years, significant efforts have been made to replace conventional hazardous solvents with greener alternatives. For ethereal solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), which are commonly used but pose environmental and safety risks, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) have emerged as superior substitutes. sigmaaldrich.comrsc.org
2-Methyltetrahydrofuran (2-MeTHF) is a promising green solvent that can be derived from renewable biomass sources like corncobs. sigmaaldrich.com It exhibits favorable properties compared to THF, including a higher boiling point (80°C), which allows for higher reaction temperatures and can reduce reaction times. sigmaaldrich.comchempoint.com Its limited miscibility with water simplifies aqueous workups, facilitates easier product recovery, and reduces the volume of aqueous waste streams. wikipedia.orgsigmaaldrich.com Furthermore, 2-MeTHF is more stable in both acidic and basic conditions and shows a lower tendency to form explosive peroxides than THF. chempoint.comresearchgate.net
Cyclopentyl Methyl Ether (CPME) is another excellent eco-friendly solvent known for its high boiling point (106°C), low peroxide formation, and stability under both acidic and basic conditions. manufacturingchemist.comzeon.co.jp Its high hydrophobicity allows it to be used as both a reaction and an extraction solvent, which can simplify processes and lead to one-pot syntheses, significantly reducing the total amount of solvent required. sigmaaldrich.commanufacturingchemist.com The low heat of vaporization for CPME also contributes to energy savings during distillation and recovery. zeon.co.jp These properties make CPME and 2-MeTHF highly suitable for various synthetic steps in the production of cyclopentane (B165970) derivatives, including Methyl 2-(3-hydroxycyclopentyl)acetate. sigmaaldrich.comnih.gov
Table 1: Comparison of Green Ethereal Solvents with Traditional Solvents This table provides a comparison of key physical and safety properties for selected green and traditional ethereal solvents.
| Property | 2-MeTHF | CPME | THF | DCM |
|---|---|---|---|---|
| Source | Renewable | Petrochemical | Petrochemical | Petrochemical |
| Boiling Point (°C) | 80 | 106 | 66 | 40 |
| Water Solubility (g/100g) | 14 (at 23°C) | 1.1 (at 23°C) | Miscible | 2.0 (at 20°C) |
| Peroxide Formation | Low | Very Low | High | N/A |
| Stability | Good in acid/base | Good in acid/base | Limited | Limited |
The ideal green solvent is no solvent at all. Solvent-free reactions , also known as neat or solid-state reactions, can eliminate solvent waste entirely, simplify purification procedures, and often lead to higher reaction rates and yields. researchgate.net The direct esterification of carboxylic acids and alcohols, a key transformation in many syntheses, has been successfully performed under solvent-free conditions using various catalysts. researchgate.netnih.govpsu.edumdpi.com This approach is highly attractive for the esterification step in the synthesis of this compound, as it would drastically reduce the process mass intensity.
Aqueous systems represent another green alternative, using water as the reaction medium. Water is non-toxic, non-flammable, and inexpensive. While the low solubility of many organic compounds in water can be a challenge, strategies such as using surfactant-type catalysts can enable efficient esterification reactions in water. organic-chemistry.org Furthermore, processes that combine aqueous workups with water-immiscible green solvents like 2-MeTHF or CPME can still achieve sustainability goals by allowing for easy separation and solvent recycling. sigmaaldrich.com The recovery of carboxylates from aqueous media followed by esterification using CO2-expanded alcohols is another innovative approach that minimizes waste. rsc.org
Catalytic Approaches for Environmental Footprint Reduction
Replacing stoichiometric reagents with catalytic alternatives is a fundamental principle of green chemistry. Catalysts offer numerous advantages, including milder reaction conditions, higher selectivity, and reduced waste, as they are used in small quantities and can often be recycled.
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. Their primary green advantage is the ease of separation from the reaction mixture by simple filtration, which facilitates catalyst recycling and simplifies product purification, thereby reducing solvent use for chromatography. mdpi.commdpi.com Solid acid catalysts, such as sulfonic resins, zeolites, or metal oxides supported on materials like silica, are effective for esterification reactions. mdpi.commdpi.comresearchgate.netacs.org For instance, supported iron oxide nanoparticles have been shown to be efficient and highly reusable catalysts for solvent-free esterifications. mdpi.com The application of such recyclable solid catalysts to the synthesis of this compound could significantly streamline the manufacturing process and reduce waste. rsc.org
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has revolutionized asymmetric synthesis, providing a metal-free alternative for producing chiral molecules. nih.gov This is particularly relevant for the synthesis of this compound, a precursor to prostaglandins, which are complex molecules with multiple stereocenters. For example, the amino acid proline has been used as an organocatalyst in a key aldol (B89426) reaction to construct the chiral cyclopentane core of prostaglandins, dramatically shortening the synthetic sequence. scitechdaily.comresearchgate.netnih.gov This approach avoids the use of toxic and expensive heavy metals and often proceeds under mild conditions.
Biocatalysis employs enzymes or whole microorganisms as catalysts. Enzyme-catalyzed reactions are renowned for their exceptional selectivity (enantio-, regio-, and chemoselectivity) and ability to operate under mild aqueous conditions at ambient temperature and pressure. nih.govmagtech.com.cnresearchgate.net This high selectivity can eliminate the need for protection and deprotection steps, further simplifying synthetic routes. researchgate.net The asymmetric reduction of ketones to produce chiral alcohols is a well-established application of biocatalysis, directly relevant to creating the hydroxyl group in this compound with high enantiomeric purity. nih.gov Importantly, biocatalysis is compatible with green solvents like 2-MeTHF, creating a powerful synergy between sustainable solvents and catalysts. scispace.com Chemoenzymatic sequential catalysis, which combines chemical and enzymatic steps in one pot, is an emerging strategy for efficiently synthesizing chiral alcohols from simple precursors. acs.org
Table 2: Green Chemistry Advantages of Different Catalytic Approaches This table summarizes the key benefits of heterogeneous, organo-, and biocatalysis in the context of green chemistry principles.
| Catalysis Type | Key Green Advantages | Relevance to Target Synthesis |
|---|---|---|
| Heterogeneous Catalysis | Easy separation and recycling; reduced purification waste; potential for continuous flow processes. | Esterification and hydrogenation steps. |
| Organocatalysis | Metal-free; low toxicity; high enantioselectivity; mild reaction conditions. | Asymmetric construction of the chiral cyclopentane ring. |
| Biocatalysis | Exceptional selectivity (enantio-, regio-); aqueous and mild conditions; biodegradable catalysts. | Enantioselective synthesis of the secondary alcohol. |
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate fewer byproducts. In contrast, reactions like substitutions or eliminations that use stoichiometric reagents often have poor atom economy. The pharmaceutical industry has historically had high E-Factors (mass ratio of waste to product), often between 25 and 200, highlighting the urgent need for more atom-economical processes. syrris.comsheldon.nl
A key strategy for improving process efficiency and minimizing waste is the use of one-pot reactions or telescoping synthesis , where multiple reaction steps are performed sequentially in the same vessel without isolating intermediates. nih.govresearchgate.netrsc.org This approach, often termed "pot economy," significantly reduces the consumption of solvents for workup and purification, saves time and energy, and decreases waste generation. oup.com The organocatalytic synthesis of prostaglandin (B15479496) precursors has been successfully achieved using one-pot strategies, demonstrating the power of this concept. oup.com
One-Pot Synthesis Techniques
Research into the one-pot synthesis of related cyclopentanone (B42830) derivatives suggests potential pathways that could be adapted for this compound. For instance, a tandem reaction sequence could involve the initial formation of the cyclopentanone ring followed by an in-situ reduction of the keto group. A hypothetical one-pot process could commence with the synthesis of the precursor, Methyl 2-(3-oxocyclopentyl)acetate, followed by the direct introduction of a reducing agent to the reaction mixture without intermediate workup.
Catalytic transfer hydrogenation represents a promising green approach for the reduction step within a one-pot framework. This method often utilizes safer and more readily available hydrogen donors, such as formic acid or isopropanol, in place of high-pressure hydrogen gas. The selection of an appropriate catalyst that is compatible with the initial reaction conditions for the formation of the keto-ester is crucial for the success of such a one-pot strategy. While specific literature detailing a complete one-pot synthesis of this compound is not yet prevalent, the principles of tandem catalysis and sequential addition of reagents in a single vessel are actively being explored for similar molecular scaffolds.
The potential advantages of a one-pot synthesis for this compound are summarized in the table below.
| Benefit of One-Pot Synthesis | Description |
| Reduced Waste | Minimizes the need for purification of intermediates, thereby reducing solvent and material waste. |
| Time and Energy Savings | Eliminates the time and energy required for isolating and purifying intermediate compounds. |
| Improved Yield | Can lead to higher overall yields by avoiding losses associated with multiple workup and purification steps. |
| Enhanced Safety | Reduces the handling of potentially hazardous intermediates. |
Continuous Flow Processing
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages in terms of safety, efficiency, and scalability. The application of continuous flow technology to the synthesis of this compound, particularly for the reduction of its keto-ester precursor, is an area of active investigation.
In a continuous flow setup, reagents are continuously pumped through a reactor, often a heated or cooled tube or a packed-bed column containing a heterogeneous catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction selectivity and yield.
For the synthesis of this compound, a continuous flow process could be envisioned where a solution of Methyl 2-(3-oxocyclopentyl)acetate is passed through a reactor packed with a solid-supported hydrogenation catalyst. This approach offers several green chemistry benefits:
Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the risks associated with handling energetic reagents or exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and precise temperature control, which can suppress side reactions.
Catalyst Reusability: The use of immobilized catalysts facilitates easy separation from the product stream and allows for catalyst recycling, reducing costs and waste.
Process Automation and Scalability: Flow processes are readily automated and can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel).
A potential continuous flow process for the hydrogenation of Methyl 2-(3-oxocyclopentyl)acetate is detailed in the table below.
| Parameter | Description | Advantage in Flow Processing |
| Catalyst | Heterogeneous catalyst (e.g., Pd/C, Ru/C) packed in a column. | Easy separation, reusability, and potential for higher catalyst efficiency. |
| Solvent | Green solvents such as ethanol (B145695) or ethyl acetate (B1210297) can be employed. | Reduced environmental impact and potential for solvent recycling. |
| Temperature | Precisely controlled via external heating or cooling of the reactor. | Improved selectivity and prevention of thermal decomposition. |
| Pressure | Can be readily controlled to maintain reagents in the liquid phase or to increase reaction rates. | Enhanced reaction rates and improved safety compared to large batch reactors. |
| Flow Rate | Determines the residence time of the reactants in the catalytic zone. | Optimization of conversion and yield by fine-tuning reaction time. |
While dedicated studies on the continuous flow synthesis of this compound are emerging, the extensive research on continuous flow hydrogenations of ketones and esters provides a strong foundation for the development of an efficient and sustainable manufacturing process for this compound.
Future Directions and Emerging Research Avenues in Hydroxycyclopentyl Acetate Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency
One promising approach involves the catalytic hydrogenation of substituted cyclopentenones. researchgate.net For instance, the catalytic reduction of a suitable cyclopentenone precursor could directly yield the desired 3-hydroxycyclopentyl scaffold. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the hydroxyl group. Another avenue being explored is the use of multicomponent reactions, which allow for the rapid assembly of complex cyclopentane (B165970) structures from simple starting materials in a single operation. rsc.org The development of novel metal-catalyzed carbocyclization reactions also holds significant promise for the efficient construction of the cyclopentane core. organic-chemistry.org
Furthermore, the application of continuous flow chemistry is gaining traction for the synthesis of fine chemicals and pharmaceutical intermediates. durham.ac.ukrsc.org A flow-based multi-step process could enable the reliable and scalable production of "Methyl 2-(3-hydroxycyclopentyl)acetate" and its derivatives, offering advantages in terms of safety, reproducibility, and process control. durham.ac.uk
Table 1: Comparison of Synthetic Strategies for Cyclopentane Derivatives
| Methodology | Advantages | Challenges | Potential for "this compound" Synthesis |
| Catalytic Hydrogenation | High efficiency, potential for stereocontrol. | Catalyst selection, optimization of reaction conditions. | Direct reduction of a cyclopentenone precursor. |
| Multicomponent Reactions | High atom economy, rapid complexity generation. | Substrate scope, control of stereoselectivity. | Convergent synthesis from simple starting blocks. |
| Metal-Catalyzed Cyclizations | Access to diverse cyclopentane scaffolds. | Catalyst cost and sensitivity, ligand design. | Intramolecular cyclization of an acyclic precursor. |
| Continuous Flow Chemistry | Scalability, safety, process control. | Initial setup cost, optimization of flow parameters. | Automated and scalable production. |
Exploration of New Stereoselective Approaches
The biological activity of cyclopentane derivatives is often highly dependent on their stereochemistry. Consequently, the development of new stereoselective methods for the synthesis of "this compound" is of paramount importance. Asymmetric catalysis, employing either chiral metal complexes or organocatalysts, is a powerful tool for establishing the desired stereocenters with high enantiomeric excess. acs.orgrsc.org
For example, asymmetric hydrogenation of a prochiral cyclopentenone using a chiral catalyst could provide enantiomerically enriched 3-hydroxycyclopentyl derivatives. researchgate.net Similarly, enantioselective Michael additions to cyclopentenones can establish the stereochemistry at both the 3- and 4-positions of the cyclopentane ring. researchgate.net
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical transformations, offers another powerful approach to chiral hydroxycyclopentyl acetates. nih.govbohrium.comrsc.org Lipases can be used for the kinetic resolution of racemic mixtures of hydroxycyclopentyl esters, providing access to both enantiomers in high purity. acs.org Moreover, engineered enzymes, such as enoate reductases, can catalyze the stereoselective reduction of carbon-carbon double bonds in cyclopentenone precursors. nih.gov The combination of biocatalysis with traditional chemical synthesis can lead to highly efficient and sustainable routes to enantiopure "this compound". rochester.edu
Integration of Computational Design with Experimental Synthesis
The integration of computational chemistry with experimental synthesis is becoming an indispensable tool for the rational design of catalysts and the prediction of reaction outcomes. researchgate.netchemrxiv.org Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, elucidate the origins of stereoselectivity, and predict the conformational preferences of cyclopentane rings and their transition states. acs.orgresearchgate.netresearchgate.net
This computational insight can guide the design of more effective catalysts and reaction conditions for the synthesis of "this compound". For instance, by understanding the conformational dynamics of the cyclopentane ring, it may be possible to design substrates and catalysts that favor the formation of a specific diastereomer. researchgate.netbiomedres.us Computational screening of potential catalysts can also accelerate the discovery of new and more efficient synthetic methodologies. researchgate.net The systematic structure-based design of novel cyclopentane derivatives with specific biological activities is another area where computational modeling is making a significant impact. acs.org
Sustainable Chemical Process Development
The principles of green chemistry are increasingly influencing the development of new synthetic processes. rsc.orgmdpi.com For the synthesis of "this compound", this translates to a focus on using renewable starting materials, minimizing waste, and employing environmentally benign reagents and solvents.
One promising avenue is the utilization of biomass-derived feedstocks. For example, furfural, which can be obtained from hemicellulose, can be converted into cyclopentanone (B42830) derivatives through catalytic hydrogenation and rearrangement reactions. mdpi.comrsc.orgresearchgate.neteep1987.com This approach offers a sustainable alternative to traditional petrochemical-based routes.
The development of catalytic processes that operate under mild conditions with high atom economy is another key aspect of sustainable chemical process development. The use of water as a solvent and the development of recyclable catalysts are also important considerations. rsc.org By embracing these green chemistry principles, the synthesis of "this compound" can be made more environmentally friendly and economically viable.
Table 2: Green Chemistry Metrics for Synthetic Routes
| Green Chemistry Principle | Application in Hydroxycyclopentyl Acetate (B1210297) Synthesis |
| Prevention | Designing syntheses to minimize waste. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |
| Designing Safer Chemicals | Designing chemical products to be fully effective yet have little or no toxicity. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances (e.g., solvents, separation agents). |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products so that they break down into innocuous degradation products. |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Applications in Scaffold-Based Chemical Library Synthesis
"this compound" is an ideal scaffold for the synthesis of diverse chemical libraries for drug discovery. The functional groups on the cyclopentane ring provide multiple points for diversification, allowing for the creation of a wide range of analogues with varying biological activities.
By systematically modifying the substituents on the cyclopentane core, it is possible to explore the structure-activity relationships of a particular biological target. This scaffold-based approach is a powerful strategy for the discovery of new lead compounds in medicinal chemistry. The development of efficient and versatile synthetic routes to "this compound" is therefore crucial for enabling the rapid synthesis of these chemical libraries. Chemoenzymatic strategies are particularly valuable in this context, as they can provide access to a diverse range of optically active scaffolds. rochester.edu
Q & A
What are the standard synthetic routes for Methyl 2-(3-hydroxycyclopentyl)acetate and its derivatives?
Basic Question
The synthesis typically involves cyclopentanol derivatives as precursors. For example, (±)-Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate (Compound 19) is synthesized via azide substitution, confirmed by NMR (δ 3.65 ppm for methoxy, J = 7.2 Hz coupling constants) . Key steps include:
- Functionalization : Bromination or azidation at the 3-position of the cyclopentyl ring.
- Esterification : Methylation of the acetic acid moiety using methanol under acidic conditions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) yields >95% purity.
Methodological Insight : Optimize reaction time and temperature to avoid epimerization, as seen in the synthesis of (±)-Methyl 2-(3-bromo-2-hydroxycyclopentyl)acetate (Compound 22), where prolonged heating led to diastereomer formation .
What spectroscopic methods are used to characterize this compound?
Basic Question
Key techniques include:
- ¹H/¹³C NMR : Distinct signals for the methoxy group (δ 3.65–3.80 ppm in ¹H; δ 51.5–53.0 ppm in ¹³C) and cyclopentyl protons (δ 1.2–2.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry; e.g., crystal structure analysis (C2/c space group, a = 29.96 Å, β = 132.8°) confirms chair conformations in cyclopentyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
